Receptor Binding Profile: 4-AcO-DET Exhibits Selective Serotonin Receptor Engagement Distinct from 4-HO-DET and 4-AcO-DMT
In primary competition binding screens at 10 μM concentration, 4-AcO-DET demonstrated >50% inhibition at 5-HT1B, 5-HT1D, 5-ht1e, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7a receptors, but notably absent hits at 5-HT1A, 5-HT2A, 5-HT5A, and the serotonin transporter (SERT) [1]. In contrast, its hydroxyl analog 4-HO-DET displayed a broader profile including 5-HT1A, 5-HT2A, 5-HT5A, and SERT [1]. 4-AcO-DET was also unique among acetoxy tryptamines tested in lacking measurable binding to alpha2B adrenoceptors while retaining alpha2A/C activity [1]. In Ki determinations, 4-AcO-DET exhibited no measurable affinity for 5-HT1A (Ki >10,000 nM) or 5-HT2A (Ki >10,000 nM), while showing moderate affinity for 5-HT2B (Ki = 53 nM) and 5-HT2C (Ki = 875 nM) [2]. This contrasts sharply with 4-AcO-DMT, which displayed measurable 5-HT2A affinity (Ki = 514 nM) and 5-HT1A affinity (Ki = 950 nM) [2].
| Evidence Dimension | Receptor binding profile (Ki, nM) and target hit rate at 10 μM |
|---|---|
| Target Compound Data | 4-AcO-DET: 5-HT2B Ki = 53 nM; 5-HT2C Ki = 875 nM; 5-HT2A Ki >10,000 nM; 5-HT1A Ki >10,000 nM; hits at 5-HT1B/D/e, 5-HT2B/C, 5-HT6, 5-HT7a, Alpha2A/B, NR2B, D2 |
| Comparator Or Baseline | 4-HO-DET: hits at 5-HT1A/B/D/e, 5-HT2A/B/C, 5-HT5A, 5-HT6, 5-HT7a, H1, H2, M3, SERT, NR2B, Sigma 2 [1]; 4-AcO-DMT: 5-HT2A Ki = 514 nM, 5-HT1A Ki = 950 nM [2] |
| Quantified Difference | 4-AcO-DET 5-HT2A Ki >10,000 nM vs. 4-AcO-DMT 5-HT2A Ki = 514 nM (≥19.5-fold difference); 4-AcO-DET lacks 5-HT1A hit vs. 4-HO-DET positive hit |
| Conditions | Competition binding assays using human cloned receptors; [3H]ketanserin (5-HT2A), [3H]LSD (5-HT2B), [3H]mesulergine (5-HT2C); 10 μM screening concentration |
Why This Matters
The unique receptor selectivity profile, particularly the lack of detectable 5-HT2A binding affinity despite functional activity, suggests a distinct mechanism of receptor engagement that may translate to differential pharmacological outcomes requiring compound-specific experimental design.
- [1] National Institute on Drug Abuse (NIDA) (2023). Table 1. List of Target and Receptor Hits for Tryptamine Psychedelic NPS in Primary Competition Binding Screens. NIDA Contract Report. View Source
- [2] National Institute on Drug Abuse (NIDA) (2023). Table 2. Inhibition Constants of Tryptamine Psychedelic NPS in Competition Binding Assays for Human 5-HT Receptors. NIDA Contract Report. View Source
